molecular formula C11H13FN2O6 B13412075 2'-Deoxy-5-(2-fluorovinyl)uridine CAS No. 80015-51-6

2'-Deoxy-5-(2-fluorovinyl)uridine

Katalognummer: B13412075
CAS-Nummer: 80015-51-6
Molekulargewicht: 288.23 g/mol
InChI-Schlüssel: DUMHHKBYUKEXQE-FJHCEMISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxy-5-(2-fluorovinyl)uridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorovinyl group at the 5-position of the uridine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 2’-Deoxy-5-(2-fluorovinyl)uridine typically involves the following steps:

Analyse Chemischer Reaktionen

2’-Deoxy-5-(2-fluorovinyl)uridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-5-(2-fluorovinyl)uridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2’-Deoxy-5-(2-fluorovinyl)uridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorovinyl group can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This makes it a potential candidate for antiviral and anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

2’-Deoxy-5-(2-fluorovinyl)uridine can be compared with other nucleoside analogs such as:

The uniqueness of 2’-Deoxy-5-(2-fluorovinyl)uridine lies in its fluorovinyl modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs.

Eigenschaften

CAS-Nummer

80015-51-6

Molekularformel

C11H13FN2O6

Molekulargewicht

288.23 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-fluoroethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13FN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8-,10-/m1/s1

InChI-Schlüssel

DUMHHKBYUKEXQE-FJHCEMISSA-N

Isomerische SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C\F

Kanonische SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.